N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide
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Overview
Description
“N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a chromen-4-one core, which is a common scaffold in medicinal chemistry, linked to an acetamide group and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide” typically involves multiple steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 5-position of the chromen-4-one core.
Acetamide Formation: Coupling of the chromen-4-one derivative with 2-ethylphenylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl groups in the chromen-4-one core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Therapeutic Potential: The compound could be investigated for its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Industry
Material Science: It might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide” would depend on its specific biological target. Generally, compounds with a chromen-4-one core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with a similar chromen-4-one core.
Coumarins: Another class of compounds with a related structure.
Uniqueness
The unique combination of the chromen-4-one core with the acetamide and phenyl groups in “N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide” may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-2-16-8-6-7-11-19(16)26-24(29)15-30-18-12-20(27)25-21(28)14-22(31-23(25)13-18)17-9-4-3-5-10-17/h3-14,27H,2,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEFWPBIGNGLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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